molecular formula C14H15ClN2 B1195315 N,N-Didemethylchlorpheniramine CAS No. 20619-13-0

N,N-Didemethylchlorpheniramine

Cat. No.: B1195315
CAS No.: 20619-13-0
M. Wt: 246.73 g/mol
InChI Key: FNBHBFPBGUXPRF-UHFFFAOYSA-N
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Description

N,N-Didemethylchlorpheniramine is a pharmaceutical compound belonging to the class of antihistamines. It is a derivative of chlorpheniramine, which is widely used to treat allergic conditions due to its antihistamine properties. The molecular formula of didemethylchlorpheniramine is C14H15ClN2, and it has a molecular weight of 246.73 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Didemethylchlorpheniramine can be synthesized through the phthalimidoalkylation of phenylpyridylacetonitriles, followed by acidic or basic hydrolysis and decarboxylation . Another method involves the preparation of substituted dihydropyrrolamines as intermediates, which are then converted into the corresponding propylamines .

Industrial Production Methods

Industrial production of didemethylchlorpheniramine typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The boiling point of didemethylchlorpheniramine is approximately 374°C at 760 mmHg, and it has a density of 1.166 g/cm³ .

Chemical Reactions Analysis

Types of Reactions

N,N-Didemethylchlorpheniramine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

N,N-Didemethylchlorpheniramine has several scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: It is used in studies to understand the biological effects of antihistamines and their interactions with histamine receptors.

    Medicine: It is investigated for its potential therapeutic effects in treating allergic conditions and other histamine-related disorders.

    Industry: It is used in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

N,N-Didemethylchlorpheniramine exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and nasal congestion . The compound competes with histamine for H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .

Comparison with Similar Compounds

Similar Compounds

    Chlorpheniramine: A widely used antihistamine with similar properties but different molecular structure.

    Dexchlorpheniramine: An enantiomer of chlorpheniramine with similar antihistamine effects.

    Brompheniramine: Another antihistamine with a similar mechanism of action but different chemical structure.

Uniqueness

N,N-Didemethylchlorpheniramine is unique due to its specific molecular structure, which influences its binding affinity to histamine receptors and its pharmacokinetic properties. Compared to chlorpheniramine, didemethylchlorpheniramine may have different metabolic pathways and a distinct profile of side effects .

Properties

IUPAC Name

3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c15-12-6-4-11(5-7-12)13(8-9-16)14-3-1-2-10-17-14/h1-7,10,13H,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBHBFPBGUXPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942804
Record name 3-(4-Chlorophenyl)-3-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20619-13-0
Record name Didesmethylchlorpheniramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20619-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Didemethylchlorpheniramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020619130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)-3-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDESMETHYLCHLORPHENIRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW1P1ER09X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How much didemethylchlorpheniramine is excreted in urine after chlorpheniramine administration?

A1: The study found that over a 48-hour period, children excreted an average of 9.6% (± 9.4%) of the administered chlorpheniramine dose as didemethylchlorpheniramine in their urine. [] This indicates that didemethylchlorpheniramine is a significant metabolite of chlorpheniramine in children.

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